N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23(17-13-16-5-1-4-8-21(16)29-14-17)26-18-9-11-27(12-10-18)22-19-6-2-3-7-20(19)24-15-25-22/h1,4-5,8,15,17-18H,2-3,6-7,9-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHJXJWIZIFQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC5=CC=CC=C5OC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves multiple steps. One common approach is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, which yields high purity and excellent yields . The reaction conditions are generally mild, and the process is characterized by easy workup compared to other methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving α-aminoamidines and bis-benzylidene cyclohexanones suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents into the molecule, potentially enhancing its activity or specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve standard laboratory techniques and equipment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to bind with high affinity to enzymes such as dihydrofolate reductase and pantothenate kinase, inhibiting their activity . This inhibition disrupts essential metabolic pathways in Mycobacterium tuberculosis, making the compound a potential antitubercular agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in the tetrahydroquinazoline core , which distinguishes it from other heterocyclic analogs. Below is a comparative analysis with closely related molecules:
Notes:
- Core Heterocycle: The tetrahydroquinazoline core (N1, N3) in the target compound differs from the tetrahydrocinnoline (N1, N2) in CAS 2097858-81-4. This positional variance in nitrogen atoms may alter electronic properties, hydrogen-bonding capacity, and target selectivity.
- Benzopyran Orientation: The target compound features a 3,4-dihydro-2H-1-benzopyran system, whereas the analog in uses a 3,4-dihydro-1H-2-benzopyran scaffold.
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:
Kinase Inhibition: Tetrahydroquinazoline derivatives are known to inhibit kinases like EGFR and VEGFR due to their ability to occupy ATP-binding pockets. The cinnoline analog in may exhibit reduced affinity compared to the quinazoline-based target due to altered nitrogen positioning.
Metabolic Stability : The chromane (benzopyran) carboxamide moiety may enhance metabolic stability compared to simpler aryl groups, as seen in related compounds.
Solubility : The piperidine linker could improve aqueous solubility relative to rigid aromatic systems.
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydroquinazoline moiety : Known for its diverse biological activities.
- Piperidine ring : Often involved in the modulation of pharmacological effects.
- Benzopyran carboxamide group : Associated with various biological activities including anti-inflammatory and anti-cancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in inflammatory processes and cell signaling pathways.
Key Mechanisms:
- Inhibition of NLRP3 Inflammasome : The compound has shown potential in inhibiting the NLRP3 inflammasome pathway, which is crucial in the release of pro-inflammatory cytokines like IL-1β. This inhibition can lead to reduced inflammation and pyroptosis in macrophages .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
In Vitro Studies
Recent studies have highlighted the following biological activities:
Case Studies
- Inflammatory Diseases : A study demonstrated that the compound effectively reduced inflammation markers in LPS/ATP-stimulated human macrophages. The results indicated a significant decrease in IL-1β levels, suggesting its potential use in treating inflammatory diseases .
- Cancer Research : In vitro tests on various cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects, with specific IC50 values indicating their potency against breast and colorectal cancer cells .
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges associated with the piperidine-linked quinazoline and benzopyran moieties in this compound, and what strategies can mitigate these issues?
- Answer : The compound’s structural complexity arises from steric hindrance at the piperidine-quinazoline junction and the stereochemical sensitivity of the benzopyran carboxamide group. Strategies include:
- Stepwise coupling : Isolate intermediates (e.g., 5,6,7,8-tetrahydroquinazolin-4-yl piperidine) before introducing the benzopyran moiety to reduce side reactions .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during coupling steps .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while controlled temperatures (0–25°C) minimize epimerization .
Q. Which spectroscopic techniques are most critical for confirming the structural integrity of this compound, and what key spectral features should researchers prioritize?
- Answer : Prioritize the following techniques and markers:
- Validation : Cross-reference with computational NMR predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers apply Design of Experiments (DoE) principles to optimize the multi-step synthesis of this compound?
- Answer : Implement a fractional factorial design to screen critical variables:
- Factors : Catalyst loading (e.g., Pd/C for hydrogenation), temperature, solvent polarity, and reaction time.
- Response variables : Yield, purity (HPLC), and enantiomeric excess (chiral HPLC).
- Example : A 2⁴⁻¹ design (16 runs) identifies interactions between temperature and catalyst loading, reducing optimization experiments by 50% .
- Case study : A similar quinazoline derivative achieved 92% yield after optimizing Pd/C (5 wt%) and DMF/EtOAc (1:3) at 60°C .
Q. What methodologies are recommended to resolve contradictions between computational predictions and experimental data in the reaction pathways of this compound?
- Answer : Use iterative computational-experimental feedback:
Reaction path sampling : Apply quantum chemical calculations (e.g., DFT) to map energetically feasible pathways for quinazoline ring formation .
Kinetic profiling : Compare computed activation barriers with experimental Arrhenius plots to identify rate-limiting steps .
Validation : If intermediates deviate (e.g., unexpected byproducts), refine computational models using experimental IRC (Intrinsic Reaction Coordinate) data .
Q. How can quantum mechanical/molecular mechanical (QM/MM) simulations enhance the understanding of this compound's interaction with biological targets?
- Answer :
- Binding mode prediction : QM/MM models simulate the ligand’s carboxamide group forming hydrogen bonds with kinase ATP pockets (e.g., EGFR-T790M mutation) .
- Free energy calculations : Calculate ΔG binding using thermodynamic integration, correlating with IC50 values from enzyme assays .
- Limitations : Address discrepancies (e.g., solvation effects) by incorporating explicit water molecules in simulations .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across cell-based assays and in vivo models for this compound?
- Methodology :
- Dose-response normalization : Re-evaluate data using Hill coefficients to account for assay sensitivity differences .
- Metabolite screening : Use LC-MS to identify in vivo degradation products (e.g., benzopyran ring oxidation) that reduce efficacy .
- Positive control alignment : Cross-validate with reference compounds (e.g., gefitinib for kinase inhibition) to calibrate assay conditions .
Experimental Design for Scale-Up
Q. What scale-up challenges are anticipated for this compound, and how can they be preemptively addressed?
- Challenges : Low solubility in aqueous buffers, exothermic reactions during benzopyran cyclization.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
